3-Chloro-2-fluoro-4-methoxyaniline chemical properties
3-Chloro-2-fluoro-4-methoxyaniline chemical properties
An In-depth Technical Guide to 3-Chloro-2-fluoro-4-methoxyaniline
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-2-fluoro-4-methoxyaniline, a polysubstituted aniline derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] As a versatile chemical building block, its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts a nuanced reactivity profile that is highly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] This document delves into the core chemical properties, predicted spectroscopic signatures, characteristic reactivity, potential synthetic pathways, and applications of this compound. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and strategic utilization in research and development programs.
Molecular Identity and Physicochemical Properties
The structural and electronic identity of a molecule is the primary determinant of its physical and chemical behavior. 3-Chloro-2-fluoro-4-methoxyaniline is characterized by a complex interplay of electronic effects from its four substituents on the benzene ring.
1.1. Molecular Structure and Substituent Effects
The aniline scaffold is modified with:
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Amino Group (-NH₂): A strongly activating, ortho,para-directing group due to its powerful +R (resonance) effect.
-
Methoxy Group (-OCH₃): A strongly activating, ortho,para-directing group, also via a +R effect.
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Fluoro Group (-F): An electronegative halogen that exhibits a strong -I (inductive) electron-withdrawing effect and a weak +R effect. It is considered deactivating overall but is ortho,para-directing.
-
Chloro Group (-Cl): Similar to fluorine, it is an ortho,para-directing deactivator, with a strong -I effect and a weaker +R effect.[3]
The combined influence of these groups results in a finely tuned electron density across the aromatic ring, modulating the basicity of the aniline nitrogen and the regioselectivity of electrophilic substitution reactions.[3]
1.2. Identifiers and Key Properties
The following table summarizes the primary molecular identifiers and physical properties for 3-Chloro-2-fluoro-4-methoxyaniline.
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-fluoro-4-methoxyaniline | [1] |
| CAS Number | 1323966-39-7 | [1] |
| Molecular Formula | C₇H₇ClFNO | [1] |
| Molecular Weight | 175.59 g/mol | [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)N)F)Cl | [1] |
| InChI Key | ZGLWMVADGKLXIA-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (Predicted) | N/A |
| Melting Point | Not available. Isomer 3-Chloro-4-methoxyaniline melts at 50-55 °C. | [4] |
| Boiling Point | Not available. Isomer 3-Fluoro-4-methoxyaniline boils at 135 °C / 18 mmHg. | [5] |
| Solubility | Expected to have limited solubility in water and moderate solubility in organic solvents like ethanol, ether, and dichloromethane. | [6] |
Predicted Spectroscopic Characterization
While specific spectral data is not widely published, the structure of 3-Chloro-2-fluoro-4-methoxyaniline allows for the confident prediction of its key spectroscopic features, which are essential for its characterization and purity assessment.
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet due to coupling with the adjacent proton. The methoxy group would produce a singlet around 3.8-4.0 ppm, and the amine protons would appear as a broad singlet.
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¹³C NMR: Six distinct signals are expected in the aromatic region. The carbons directly attached to the electronegative fluorine, chlorine, oxygen, and nitrogen atoms will be significantly shifted. For instance, related fluoro-aniline compounds show C-F couplings (d, J = 235.2 Hz), which would be a key diagnostic feature.[7]
-
¹⁹F NMR: A single resonance is expected, as there is only one fluorine atom in the molecule.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching for the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), C-O stretching for the methoxy group (~1250 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region (~1000-1300 cm⁻¹ and ~600-800 cm⁻¹, respectively).
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 175. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloro-2-fluoro-4-methoxyaniline is governed by the nucleophilic character of the amino group and the electron density of the aromatic ring.
3.1. N-Functionalization The lone pair of electrons on the amino group makes it a potent nucleophile, allowing it to readily undergo standard transformations:
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Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amine group.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -Br, -I).
3.2. Electrophilic Aromatic Substitution (EAS) The regiochemical outcome of EAS is directed by the substituents. The amino and methoxy groups are strong activating, ortho,para-directors, while the chloro and fluoro groups are deactivating ortho,para-directors. The positions ortho and para to the powerful activating -NH₂ and -OCH₃ groups will be the most nucleophilic. The most probable site for electrophilic attack is C5, which is ortho to the methoxy group and para to the amino group, while being meta to the deactivating halogens.
Caption: Predicted regioselectivity for Electrophilic Aromatic Substitution (EAS).
Synthesis Protocol
The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline typically involves the reduction of the corresponding nitrobenzene precursor. This is a robust and widely used transformation in industrial and laboratory settings.
Hypothetical Synthesis: Reduction of 3-Chloro-2-fluoro-4-methoxynitrobenzene
This protocol describes a standard catalytic hydrogenation procedure.
Step 1: Reaction Setup
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To a hydrogenation vessel, add 3-chloro-2-fluoro-4-methoxynitrobenzene (1.0 eq).
-
Add a suitable solvent, such as ethyl acetate or ethanol (10-20 volumes).[5]
-
Carefully add a palladium-on-carbon catalyst (Pd/C, 5-10% w/w, ~1-5 mol%).[5]
Step 2: Hydrogenation
-
Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as required).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
Step 3: Workup and Purification
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[5]
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
If necessary, purify the crude 3-Chloro-2-fluoro-4-methoxyaniline by recrystallization or column chromatography to obtain the final product of high purity.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Applications in Drug Discovery
Substituted anilines are privileged structures in medicinal chemistry, and 3-Chloro-2-fluoro-4-methoxyaniline is a valuable building block for several reasons:
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Modulation of Physicochemical Properties: The halogens (Cl, F) increase lipophilicity, which can enhance membrane permeability and tissue penetration. The methoxy group can act as a hydrogen bond acceptor. This combination allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8][9]
-
Metabolic Stability: The presence of halogens, particularly fluorine, at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life of a drug.
-
Binding Interactions: The substituents can form specific interactions with protein targets, such as halogen bonding (with chlorine) or hydrogen bonding (with the methoxy oxygen and amine), enhancing binding affinity and selectivity.
-
Synthetic Handle: The reactive amino group provides a convenient point for connecting the aniline core to other parts of a larger molecule.
The presence of chlorine-containing compounds is widespread in FDA-approved drugs, highlighting their importance in modern pharmaceuticals.[10]
Caption: Role of a chemical building block in a typical drug discovery pipeline.
Safety and Handling
6.1. Hazard Classification (Inferred) Based on safety data sheets (SDS) for similar compounds like 3-chloro-2-fluoroaniline and 4-chloro-2-fluoroaniline, the following hazards should be assumed.[11][12]
| Hazard | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. |
| Skin Irritation | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
6.2. Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
References
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Sharma, V., et al. Supporting Information. New Journal of Chemistry. Available from: [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available from: [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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